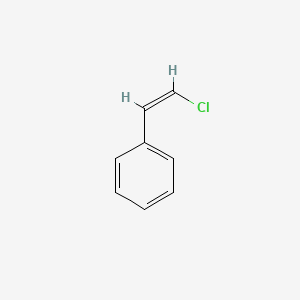

beta-Chlorostyrene

描述

However, its synthesis presents challenges. For instance, attempts to produce β-chlorostyrene via electrophilic chlorination of styrene using trichloroisocyanuric acid (TCCA) in dichloromethane led to oligomerization rather than the desired product, highlighting its reactivity under such conditions .

属性

CAS 编号 |

622-25-3 |

|---|---|

分子式 |

C8H7Cl |

分子量 |

138.59 g/mol |

IUPAC 名称 |

[(E)-2-chloroethenyl]benzene |

InChI |

InChI=1S/C8H7Cl/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ |

InChI 键 |

SBYMUDUGTIKLCR-SREVYHEPSA-N |

SMILES |

C1=CC=C(C=C1)C=CCl |

手性 SMILES |

C1=CC=C(C=C1)/C=C\Cl |

规范 SMILES |

C1=CC=C(C=C1)C=CCl |

其他CAS编号 |

622-25-3 |

产品来源 |

United States |

相似化合物的比较

Halogenated Styrenes: 3-Bromo-β,β-difluorostyrene

3-Bromo-β,β-difluorostyrene (C₈H₅BrF₂) shares structural similarities with β-chlorostyrene but incorporates bromine and two fluorine atoms at the β-position (Figure 1). The presence of multiple halogens alters its electronic properties and reactivity. For example, bromine’s higher atomic weight and electronegativity compared to chlorine may influence bond polarization, while fluorine’s strong electron-withdrawing effects could reduce susceptibility to electrophilic attacks.

Chlorostyrene Isomers: α- vs. β-Substitution

Positional isomerism significantly impacts properties. While β-chlorostyrene has chlorine on the β-carbon of the vinyl group, α-chlorostyrene (chlorine on the α-carbon) would exhibit distinct steric and electronic effects. This difference could explain β-chlorostyrene’s propensity for oligomerization under electrophilic conditions, as noted in , whereas α-substituted derivatives might exhibit different reaction pathways .

Benzyl Chloride (PhCH₂Cl) and Benzal Chloride (PhCHCl₂)

These chlorinated toluene derivatives differ in substitution pattern but share reactivity traits with β-chlorostyrene. Benzyl chloride (PhCH₂Cl) is a primary alkyl halide, while benzal chloride (PhCHCl₂) is a geminal dihalide. Both are intermediates in organic synthesis, but β-chlorostyrene’s conjugated vinyl group enables addition polymerization, unlike the saturated benzyl derivatives. notes NMR signals for PhCH₂Br (4.44 ppm) and PhCHCl₂, suggesting distinct spectroscopic profiles compared to β-chlorostyrene, which would show vinyl proton resonances near 5–7 ppm .

Chlorinated Naphthalenes

Compounds like 1-chloronaphthalene (CAS 90-13-1) and 2-chloronaphthalene (CAS 91-58-7) are fully aromatic systems with chlorine substituents. Their planar structures and extended conjugation contrast with β-chlorostyrene’s non-planar vinyl group, leading to differences in applications. Chlorinated naphthalenes are historically used as dielectric fluids, whereas β-chlorostyrene’s applications are more niche, focusing on specialty polymers .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| β-Chlorostyrene | C₈H₇Cl | 138.59 | Chlorine at β-position of vinyl |

| 3-Bromo-β,β-difluorostyrene | C₈H₅BrF₂ | 223.43 | Bromine and fluorine at β-position |

| 1-Chloronaphthalene | C₁₀H₇Cl | 162.62 | Chlorine on naphthalene ring |

Table 2: Reactivity Comparison

Research Findings and Challenges

- Synthesis Challenges : β-Chlorostyrene’s synthesis via TCCA and styrene fails due to competing oligomerization, necessitating alternative methods (e.g., radical chlorination at high temperatures).

- Applications : β-Chlorostyrene’s conjugated system makes it suitable for conductive polymers, whereas chlorinated naphthalenes are used in industrial fluids.

- Analytical Methods : Chemical analysis (e.g., NMR, LC-MS) is critical for characterizing these compounds, though ambiguous results may arise due to structural complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。